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Abstract
Prasugrel, a third-generation thienopyridine, is a potent antiplatelet agent utilized in the

prevention of thrombotic events in patients with acute coronary syndrome undergoing

percutaneous coronary intervention. As a prodrug, prasugrel undergoes metabolic activation to

its active metabolite, R-138727, which irreversibly antagonizes the P2Y12 adenosine

diphosphate (ADP) receptor on platelets. This antagonism effectively inhibits platelet activation

and aggregation, forming the basis of its therapeutic efficacy. This technical guide provides an

in-depth overview of the chemical structure, physicochemical properties, mechanism of action,

and relevant experimental methodologies associated with prasugrel and its maleate salt.

Chemical Structure and Identification
Prasugrel is chemically described as 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-

tetrahydrothieno[3,2-c]pyridin-2-yl acetate.[1] The maleic acid salt of prasugrel is the form used

in the pharmaceutical formulation.

Chemical Structure of Prasugrel:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1600192?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC10095349/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical structure of Prasugrel

Figure 1: 2D structure of Prasugrel.

Table 1: Chemical Identification of Prasugrel Maleate

Identifier Value Reference

IUPAC Name

(Z)-but-2-enedioic acid;[5-[2-

cyclopropyl-1-(2-

fluorophenyl)-2-oxoethyl]-6,7-

dihydro-4H-thieno[3,2-

c]pyridin-2-yl] acetate

[2]

CAS Number 389574-20-3 [2]

Molecular Formula C24H24FNO7S [2]

Molecular Weight 489.5 g/mol [2]

UNII VC4YSF7KNU [2]

Physicochemical Properties
The physicochemical properties of prasugrel and its salts are crucial for its formulation,

absorption, and bioavailability. Prasugrel hydrochloride, a different salt form, is soluble at acidic

pH (pH 2), slightly soluble at pH 3 to 4, and practically insoluble at pH 6 to 7.5.[3][4] The

maleate salt was developed to improve stability.[5]

Table 2: Physicochemical Properties of Prasugrel and its Salts
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Property Value
Salt
Form/Comment

Reference

Melting Point 120.0 to 124.0 °C Not specified [3]

>173 °C (dec.) Hydrochloride [6]

pKa (Strongest Basic) 5.12 Predicted [7][8]

Solubility 2.37e-03 g/L Free Base [9]

Soluble at pH 2,

slightly soluble at pH

3-4, practically

insoluble at pH 6-7.5

Hydrochloride [3][9]

LogP 3.536 Not specified [9]

Mechanism of Action: P2Y12 Receptor Antagonism
Prasugrel is a prodrug that requires in vivo metabolic activation to exert its pharmacological

effect.[3][10][11][12] The process involves two main steps:

Hydrolysis: The ester group of prasugrel is rapidly hydrolyzed by esterases, primarily in the

intestine and liver, to form an inactive thiolactone intermediate.[10]

Cytochrome P450-mediated Oxidation: The thiolactone is then oxidized by cytochrome P450

enzymes (mainly CYP3A4 and CYP2B6) to open the thiolactone ring, forming the active

metabolite, R-138727.[10]

The active metabolite, R-138727, is a potent and irreversible antagonist of the P2Y12 receptor,

a G protein-coupled receptor (GPCR) found on the surface of platelets.[1][13][14][15]

P2Y12 Signaling Pathway
The P2Y12 receptor plays a central role in ADP-induced platelet aggregation.[14] Its activation

by ADP initiates a signaling cascade that leads to platelet activation and thrombus formation.

The irreversible binding of R-138727 to the P2Y12 receptor blocks this pathway.
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P2Y12 receptor signaling pathway and its inhibition by prasugrel's active metabolite.

Experimental Protocols
Quantification of Prasugrel by Reverse-Phase High-
Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for the determination of prasugrel in bulk drug and

pharmaceutical dosage forms.[2][16][17]

Objective: To quantify the amount of prasugrel using a validated RP-HPLC method.

Materials and Equipment:

HPLC system with UV detector

Inertsil ODS-3V column (250 x 4.6 mm, 5 µm) or equivalent C18 column

Mobile Phase: 0.02 M Potassium dihydrogen orthophosphate and 0.02 M Dipotassium

hydrogen orthophosphate in water:acetonitrile (30:70 v/v)

Prasugrel reference standard
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Acetonitrile (HPLC grade)

Water (HPLC grade)

Volumetric flasks, pipettes, and syringes

Syringe filters (0.45 µm)

Procedure:

Mobile Phase Preparation: Prepare the phosphate buffer and mix with acetonitrile in the

specified ratio. Degas the mobile phase before use.

Standard Solution Preparation: Accurately weigh and dissolve the prasugrel reference

standard in the mobile phase to prepare a stock solution. Prepare a series of working

standard solutions by diluting the stock solution to concentrations ranging from 100 to 600

µg/mL.

Sample Preparation (Tablets): Weigh and finely powder a sufficient number of tablets.

Accurately weigh a portion of the powder equivalent to a known amount of prasugrel and

transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and

then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe

filter.

Chromatographic Conditions:

Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)

Mobile Phase: Phosphate buffer:Acetonitrile (30:70 v/v)

Flow Rate: 1.0 mL/min

Detection Wavelength: 210 nm

Injection Volume: 20 µL

Column Temperature: Ambient
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Analysis: Inject the standard and sample solutions into the HPLC system.

Quantification: Identify the prasugrel peak in the chromatograms based on the retention time

of the standard. Calculate the concentration of prasugrel in the sample by comparing the

peak area with the calibration curve generated from the standard solutions.
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Workflow for the quantification of prasugrel by RP-HPLC.
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Assessment of Platelet Aggregation by Light
Transmission Aggregometry (LTA)
This protocol provides a general method for assessing the inhibitory effect of prasugrel on

ADP-induced platelet aggregation.[18][19][20][21]

Objective: To measure the percentage of platelet aggregation inhibition in response to ADP in

platelet-rich plasma (PRP).

Materials and Equipment:

Light Transmission Aggregometer

Centrifuge

Blood collection tubes containing 3.2% or 3.8% sodium citrate

Adenosine diphosphate (ADP) solution (e.g., 20 µM)

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

Pipettes

Procedure:

Blood Collection: Draw venous blood into sodium citrate tubes.

PRP and PPP Preparation:

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room

temperature to obtain PRP.

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to

obtain PPP.

Aggregometer Setup:
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Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100%

aggregation).

Platelet Aggregation Assay:

Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the

aggregometer.

Allow the PRP to equilibrate for a few minutes.

Add the ADP solution to the PRP to induce aggregation.

Record the change in light transmittance for a set period (e.g., 5-10 minutes). The

maximum platelet aggregation is determined.

Calculation of Inhibition: The percentage of inhibition of platelet aggregation (IPA) is

calculated relative to a baseline measurement taken before prasugrel administration.
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Workflow for assessing platelet aggregation by Light Transmission Aggregometry.
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Conclusion
Prasugrel maleate is a well-characterized antiplatelet agent with a defined chemical structure

and a potent, irreversible mechanism of action targeting the P2Y12 receptor. Its

physicochemical properties have been optimized for pharmaceutical formulation and oral

administration. The experimental protocols detailed in this guide provide a foundation for the

analytical characterization and pharmacodynamic assessment of prasugrel in research and

drug development settings. A thorough understanding of these technical aspects is essential for

the continued investigation and clinical application of this important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent
Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

2. Analytical method development and validation of prasugrel in bulk and its pharmaceutical
formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

3. Prasugrel CAS#: 150322-43-3 [m.chemicalbook.com]

4. accessdata.fda.gov [accessdata.fda.gov]

5. US20090281136A1 - Prasugrel pharmaceutical formulations - Google Patents
[patents.google.com]

6. chembk.com [chembk.com]

7. go.drugbank.com [go.drugbank.com]

8. go.drugbank.com [go.drugbank.com]

9. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]

10. ymerdigital.com [ymerdigital.com]

11. au.edu.sy [au.edu.sy]

12. Prasugrel - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1600192?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10095349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10095349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3658055/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3658055/
https://m.chemicalbook.com/ProductChemicalPropertiesCB01463424_EN.htm
https://www.accessdata.fda.gov/drugsatfda_docs/label/2010/022307s002lbl.pdf
https://patents.google.com/patent/US20090281136A1/en
https://patents.google.com/patent/US20090281136A1/en
https://www.chembk.com/en/chem/Prasugrel%20Hcl
https://go.drugbank.com/drugs/DB06209
https://go.drugbank.com/salts/DBSALT000145
https://pubchem.ncbi.nlm.nih.gov/compound/Prasugrel
https://ymerdigital.com/uploads/YMER2204L2.pdf
https://au.edu.sy/storage/upload/pdf/researches/qqeykl7oe61y_file_32%20_1_.pdf
https://en.wikipedia.org/wiki/Prasugrel
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. medchemexpress.com [medchemexpress.com]

14. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]

15. researchgate.net [researchgate.net]

16. Analytical method development and validation of prasugrel in bulk and its pharmaceutical
formulation using the RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

17. phmethods.net [phmethods.net]

18. academic.oup.com [academic.oup.com]

19. Platelet inhibition with prasugrel (CS‐747) compared with clopidogrel in patients
undergoing coronary stenting: the subset from the JUMBO study - PMC
[pmc.ncbi.nlm.nih.gov]

20. ClinicalTrials.gov [clinicaltrials.gov]

21. Platelet function normalization after a prasugrel loading-dose: time-dependent effect of
platelet supplementation - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Chemical structure and properties of Prasugrel (Maleic
acid)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600192#chemical-structure-and-properties-of-
prasugrel-maleic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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